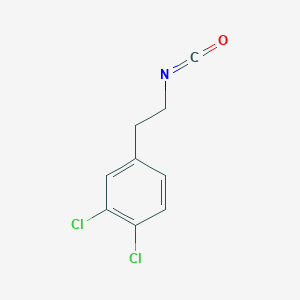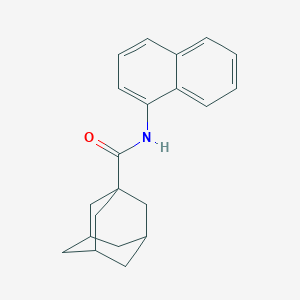
N-(1-ナフチル)-1-アダマンタンカルボキサミド
概要
説明
N-(1-Naphthyl)-1-adamantanecarboxamide: is an organic compound that combines the structural features of naphthalene and adamantane
科学的研究の応用
Chemistry: N-(1-Naphthyl)-1-adamantanecarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the naphthyl group’s ability to emit light upon excitation. It is also investigated for its interactions with biological macromolecules.
Medicine: N-(1-Naphthyl)-1-adamantanecarboxamide has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for the development of antiviral and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and unique properties make it suitable for high-performance applications.
作用機序
Target of Action
Related compounds such as n-1-naphthylphthalamic acid (npa) have been found to interact with pin-formed (pin) transporters, which are crucial for the polar auxin transport (pat) in plants .
Mode of Action
Npa, a related compound, has been shown to directly associate with and inhibit pin auxin transporters . This interaction affects the directional intercellular transport of auxin, a phytohormone essential for plant growth and development .
Biochemical Pathways
The auxin pathway plays a vital role in regulating cell expansion, division, differentiation, and other growth processes in plants .
Result of Action
The inhibition of pin auxin transporters by related compounds like npa leads to changes in the spatial-temporal dynamics of auxin, affecting plant growth and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthyl)-1-adamantanecarboxamide typically involves the reaction of 1-naphthylamine with 1-adamantanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of N-(1-Naphthyl)-1-adamantanecarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: N-(1-Naphthyl)-1-adamantanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: N-(1-Naphthyl)-1-adamantanecarboxamide can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthyl group. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated naphthyl derivatives.
類似化合物との比較
N-(1-Naphthyl)ethylenediamine: This compound shares the naphthyl group but has a different functional group, leading to different chemical and biological properties.
1-Naphthylamine: A simpler compound with only the naphthyl group, used in the synthesis of dyes and as a precursor in organic synthesis.
Adamantane: The parent compound of the adamantane moiety, used in the synthesis of antiviral drugs and as a building block in materials science.
Uniqueness: N-(1-Naphthyl)-1-adamantanecarboxamide is unique due to the combination of the naphthyl and adamantane groups. This combination imparts distinct chemical properties, such as enhanced stability and specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
N-naphthalen-1-yladamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19-7-3-5-17-4-1-2-6-18(17)19/h1-7,14-16H,8-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZASJFLYAWUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342853 | |
| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121768-37-4 | |
| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



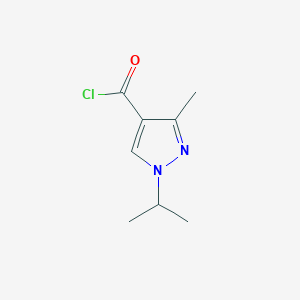
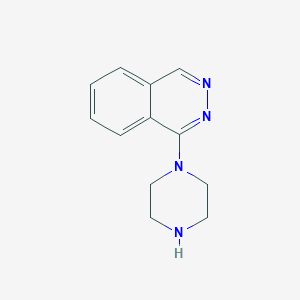
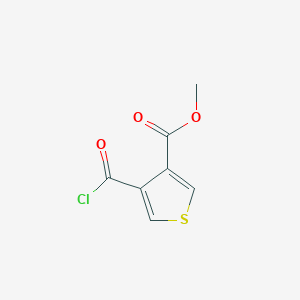
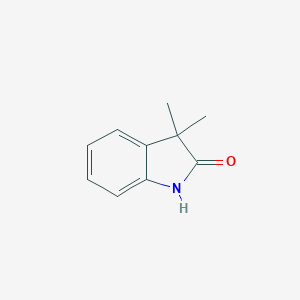
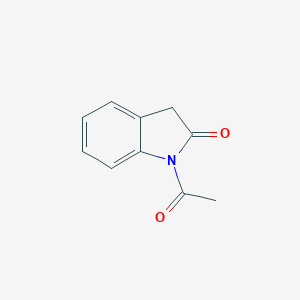
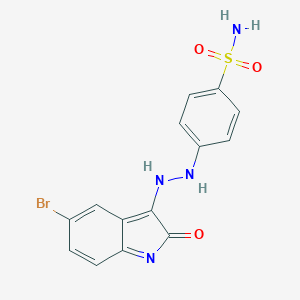
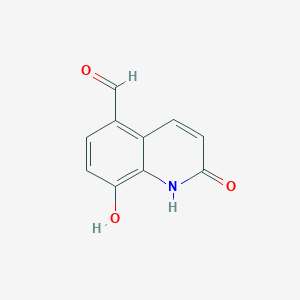
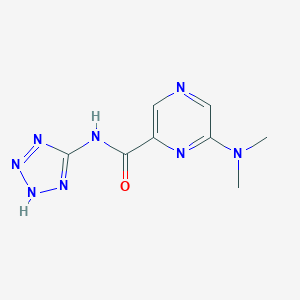
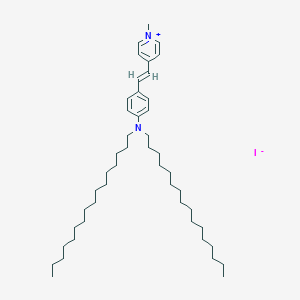
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
